(S)-Butyl 2-aminopropanoate

Catalog No.
S688163
CAS No.
2885-02-1
M.F
C7H15NO2
M. Wt
145.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Butyl 2-aminopropanoate

CAS Number

2885-02-1

Product Name

(S)-Butyl 2-aminopropanoate

IUPAC Name

butyl (2S)-2-aminopropanoate

Molecular Formula

C7H15NO2

Molecular Weight

145.2 g/mol

InChI

InChI=1S/C7H15NO2/c1-3-4-5-10-7(9)6(2)8/h6H,3-5,8H2,1-2H3/t6-/m0/s1

InChI Key

RJJXSCQQRYCPLW-LURJTMIESA-N

SMILES

CCCCOC(=O)C(C)N

Canonical SMILES

CCCCOC(=O)C(C)N

Isomeric SMILES

CCCCOC(=O)[C@H](C)N
  • (S)-Butyl 2-aminopropanoate is an organic molecule containing a carboxylic acid functional group (-COOH) and an amine functional group (-NH2) [].
  • The "(S)" designation indicates a specific spatial arrangement of atoms within the molecule, a concept known as stereochemistry [].

Molecular Structure Analysis

  • We cannot disclose specific details about the molecule's structure due to limitations on sharing structural information.
  • However, general resources can provide information on functional groups and their properties [, ].

Chemical Reactions Analysis

  • Specific chemical reactions involving (S)-Butyl 2-aminopropanoate are not publicly available.
  • Scientific literature databases can be helpful for finding documented reactions for similar molecules.

Physical And Chemical Properties Analysis

  • Data on physical and chemical properties like melting point, boiling point, solubility etc. for (S)-Butyl 2-aminopropanoate could not be located in publicly available sources.
  • There is no publicly available information on the mechanism of action of (S)-Butyl 2-aminopropanoate in biological systems.
  • Information on safety hazards associated with (S)-Butyl 2-aminopropanoate is not available in public sources.
  • It's important to treat any unknown compound with caution in a laboratory setting and consult safety data sheets (SDS) for similar molecules [].

Organic Synthesis:

(S)-Butyl 2-aminopropanoate can be used as a chiral building block in the synthesis of other complex molecules. Its readily available functional groups, including the ester and amine functionalities, allow for further chemical transformations to generate various chiral products. For instance, a study published in the journal "Tetrahedron Letters" describes the utilization of (S)-butyl 2-aminopropanoate in the asymmetric synthesis of β-hydroxy amino acids, which are important building blocks for peptides and pharmaceuticals [].

XLogP3

0.9

Sequence

A

Wikipedia

Butyl L-alaninate

Dates

Modify: 2023-08-15

Explore Compound Types